Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate
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Overview
Description
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring in its structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aromatic amines under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of a multimode reactor, which allows for precise control of reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with different amines, leading to the formation of substituted triazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine
Uniqueness
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Methyl 2-{(1E)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N8O2, with a molecular weight of approximately 364.36 g/mol. Its structure is characterized by a benzoate moiety linked to a triazine derivative, which is crucial for its biological interactions and applications in drug development.
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazine compounds have shown effectiveness against various bacterial strains. In vitro studies highlight that modifications in the functional groups can enhance antibacterial properties .
Anticancer Activity
The anticancer potential of similar triazine derivatives has been documented extensively. Compounds featuring the triazine ring have demonstrated cytotoxic effects against several cancer cell lines. Notably, some derivatives have shown promising results against melanoma cells with GI50 values in the nanomolar range . This suggests that this compound could be a candidate for further investigation in cancer therapy.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular processes or interfere with nucleic acid synthesis. Understanding these interactions is essential for optimizing its therapeutic applications .
Synthesis Methods
The synthesis of this compound can be achieved through multiple synthetic routes. These methods allow for the fine-tuning of the compound's properties and yield various analogs for biological testing. Techniques such as microwave-assisted synthesis and multi-step reactions are commonly employed to enhance yield and purity.
Case Studies
Properties
CAS No. |
35107-26-7 |
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Molecular Formula |
C17H16N8O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[[4-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate |
InChI |
InChI=1S/C17H16N8O2/c1-27-15(26)12-4-2-3-5-13(12)24-25-23-11-8-6-10(7-9-11)14-20-16(18)22-17(19)21-14/h2-9H,1H3,(H,23,24)(H4,18,19,20,21,22) |
InChI Key |
YJQPKYHUABVOAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NNC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
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